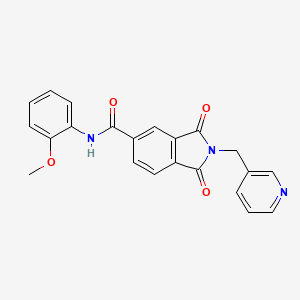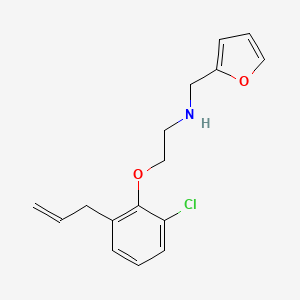![molecular formula C16H20N2O3S B4401797 N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B4401797.png)
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide
Descripción general
Descripción
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as DMXAA and has been studied for its potential use in cancer treatment. In
Mecanismo De Acción
DMXAA works by activating the immune system and inducing the production of cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines cause the destruction of tumor cells by triggering apoptosis and necrosis. DMXAA also causes the disruption of tumor blood vessels, which leads to decreased blood flow and nutrient supply to the tumor. This combination of immune system activation and disruption of tumor blood vessels makes DMXAA a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It induces the production of cytokines, specifically TNF-α and IFN-α, which in turn leads to the destruction of tumor cells. DMXAA also causes the disruption of tumor blood vessels, which leads to decreased blood flow and nutrient supply to the tumor. Additionally, DMXAA has been shown to induce fever and hypotension in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has a number of advantages and limitations for lab experiments. One advantage is that it has been shown to have antitumor activity in a variety of cancer cell lines and animal models, making it a promising candidate for cancer treatment. However, DMXAA has also been shown to induce fever and hypotension in animal models, which can make it difficult to study in vivo. Additionally, DMXAA is a complex compound that requires careful attention to detail and adherence to safety protocols during synthesis and handling.
Direcciones Futuras
There are a number of future directions for DMXAA research. One direction is to further explore its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate the use of DMXAA in the treatment of specific types of cancer, such as lung cancer and melanoma. Additionally, research could focus on developing new synthesis methods for DMXAA that are more efficient and cost-effective. Finally, further studies could investigate the biochemical and physiological effects of DMXAA in order to better understand its mechanism of action and potential side effects.
Aplicaciones Científicas De Investigación
DMXAA has been studied for its potential use in cancer treatment. It has been shown to have antitumor activity in a variety of cancer cell lines and animal models. DMXAA works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of tumor cells. DMXAA has also been studied for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-10(2)7-15(19)18-16-17-12(9-22-16)11-5-6-13(20-3)14(8-11)21-4/h5-6,8-10H,7H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYVMZCOWGGOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4401714.png)
![4-[2-(3-propoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4401722.png)

![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4401730.png)
![3-(4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)-2H-chromen-2-one](/img/structure/B4401735.png)
![3-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B4401742.png)
![4-{[(3-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401747.png)
![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401755.png)

![N-[(5-phenyl-2-furyl)methyl]-2-propen-1-amine hydrochloride](/img/structure/B4401771.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]tetrahydro-2-furancarboxamide](/img/structure/B4401804.png)
![4-{[(4-bromo-2-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B4401809.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B4401813.png)